molecular formula C22H18N4O4 B2807255 N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-83-6

N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2807255
CAS No.: 921829-83-6
M. Wt: 402.41
InChI Key: JEEDFMCLJFPSIT-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the specific compound “this compound” would be a variation of this basic pyrimidine structure.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .

Scientific Research Applications

Diversity-Oriented Synthesis

A study by Marcotte et al. (2003) demonstrates the diversity-oriented synthesis of pyrrolo[3,2-d]pyrimidines, showcasing a method where molecular diversity is added onto the pyrimidine nitrogens. This process involves converting aminopyrrole into different ureas, which are then transformed into pyrrolo[3,2-d]pyrimidines. This synthesis approach emphasizes the compound's versatility in generating molecular diversity, crucial for exploring biological activities and interactions (Marcotte, F., Rombouts, F. J. R., & Lubell, W., 2003).

Antimicrobial Activities

Akbari et al. (2008) explored the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities. Some synthesized compounds showed significant inhibition against bacterial and fungal growth, highlighting the potential of pyrrolo[3,2-d]pyrimidine derivatives as antimicrobial agents (Akbari, J. et al., 2008).

Anticancer and Anti-5-lipoxygenase Activities

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis indicated potential biological activities, making them candidates for further drug development (Rahmouni, A. et al., 2016).

Analgesic Activity

Śladowska et al. (1999) conducted synthesis and pharmacological evaluation of amides of a closely related compound, highlighting some derivatives' strong analgesic activity. This suggests the potential for developing new pain management therapies based on pyrrolo[3,2-d]pyrimidine derivatives (Śladowska, H. et al., 1999).

Supramolecular Aggregation

Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, providing insights into their conformational features. Such studies are fundamental for understanding the molecular basis of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives and related compounds (Nagarajaiah, H. & Begum, N., 2014).

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-13(27)14-8-10-15(11-9-14)23-20(28)17-12-25(2)19-18(17)24-22(30)26(21(19)29)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,28)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEDFMCLJFPSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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